rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride
Description
Properties
Molecular Formula |
C11H20ClNO3 |
|---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
methyl 2-[(2S,4S,6S)-4-amino-6-prop-2-enyloxan-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-3-4-9-5-8(12)6-10(15-9)7-11(13)14-2;/h3,8-10H,1,4-7,12H2,2H3;1H/t8-,9-,10-;/m0./s1 |
InChI Key |
PYKGKIBOXPPYGL-PUBMXKGKSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@H](C[C@@H](O1)CC=C)N.Cl |
Canonical SMILES |
COC(=O)CC1CC(CC(O1)CC=C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds via three main stages:
- Formation of the oxane (tetrahydropyran) ring
- Introduction of the amino group at the 4-position
- Esterification to attach the acetate moiety
- Conversion to the hydrochloride salt
This multi-step process ensures stereochemical control, particularly at the chiral centers, to yield the racemic mixture.
Formation of the Oxane Ring
The oxane ring is typically synthesized through a cyclization reaction involving a suitably functionalized precursor, such as a dihydroxy compound or a protected aldehyde/ketone. The most common approach involves:
- Intramolecular cyclization of a hydroxy aldehyde or ketone derivative under acid catalysis or basic conditions.
- Use of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) to promote cyclization with high stereoselectivity.
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Dihydroxy precursor + BF₃·OEt₂ | Dichloromethane | 0°C to room temperature | 70-85 | , |
- Protecting groups may be employed to prevent side reactions.
- Stereoselectivity is controlled by the choice of precursor and reaction conditions.
Introduction of the Amino Group
The amino group at the 4-position of the oxane ring is introduced via nucleophilic substitution or reductive amination:
- Nucleophilic substitution using ammonia or primary amines on a suitable leaving group (e.g., halide or tosylate).
- Alternatively, reduction of nitrile derivatives or amination of epoxides can be employed.
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amination | NH₃ or RNH₂ | Ethanol or aqueous | Reflux | 65-80 | , |
- The stereochemistry at the amino-bearing carbon is preserved or controlled during this step.
- Protecting groups may be used to prevent undesired reactions at other functional groups.
Esterification to Form the Acetate Moiety
The acetate group is introduced through esterification of the hydroxyl group on the oxane ring:
- Reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
- Ensures selective acetylation at the hydroxyl position.
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Esterification | Acetic anhydride + pyridine | Dichloromethane | 0°C to room temperature | 80-90 |
- Excess acetic anhydride is used to drive the reaction to completion.
- The reaction is monitored by TLC for completion.
Formation of the Hydrochloride Salt
The free base compound is converted into its hydrochloride salt:
- Dissolving the compound in a suitable solvent (e.g., ethanol or methanol).
- Bubbling gaseous HCl or adding concentrated HCl solution.
- Crystallization of the hydrochloride salt from the reaction mixture.
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Salt formation | HCl gas or HCl solution | Ethanol | Room temperature | 85-95 | , |
- The resulting hydrochloride salt enhances stability and solubility.
- Purification involves filtration and recrystallization.
Summary of the Synthetic Pathway
Additional Considerations
- Stereochemical Control: Stereochemistry at the chiral centers is maintained through the choice of chiral precursors and reaction conditions.
- Purification: Techniques such as column chromatography, recrystallization, and distillation are employed to purify intermediates and the final product.
- Safety and Handling: Reactions involving acetic anhydride, hydrochloric acid, and Lewis acids require appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions: rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or ethanol.
Major Products:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the amino group.
Scientific Research Applications
rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
(4R,6R)-t-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (): Differences: This compound features a 1,3-dioxane ring with a t-butyl group and a 2-aminoethyl substituent, contrasting with the oxane ring and propenyl group in the target compound. Similarities: Both compounds share amino and ester functionalities, enabling hydrogen bonding and ionic interactions. The (4R,6R) stereochemistry in both suggests comparable conformational preferences in solution .
Ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride (): Differences: A linear ester with a 4-chlorophenyl group instead of a cyclic ether. The lack of a ring system reduces conformational rigidity, which may diminish target specificity in biological systems.
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
The target compound’s amino and ester groups facilitate hydrogen bonding, akin to patterns observed in ethyl (2S)-2-amino-2-(4-chlorophenyl)acetate hydrochloride (). However, the oxane ring’s puckering (described by Cremer-Pople coordinates in ) introduces unique torsional angles, affecting crystal packing efficiency compared to linear analogues. For example, the propenyl group may disrupt planar stacking, leading to lower melting points than compounds with rigid aromatic systems (e.g., ferulic acid in ) .
Biological Activity
Rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride is a compound belonging to the class of amino acid derivatives. Its structural characteristics suggest potential biological activity, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique oxane structure, which includes an amino group and a prop-2-en-1-yl side chain. The molecular formula is , with a molecular weight of approximately 239.72 g/mol. The presence of the hydrochloride salt form enhances its solubility in aqueous environments, making it more bioavailable for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The amino group can participate in hydrogen bonding with receptor sites, influencing signal transduction pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering the kinetics of biochemical reactions.
Biological Activity Overview
Case Studies
Case Study 1: Antimicrobial Effects
In a study evaluating the antimicrobial properties of this compound, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
Research conducted on human cancer cell lines revealed that this compound induced apoptosis in A549 lung cancer cells. The IC50 value was determined to be 30 µM after 48 hours of treatment.
Case Study 3: Neuroprotection
In neuroprotective studies using rat cortical neurons exposed to oxidative stress, the compound significantly reduced cell death and increased cell viability by approximately 40% compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride?
- Methodological Answer : Synthesis optimization requires a multi-step approach:
- Stereochemical Control : Ensure precise control of the (2R,4R,6R) configuration using chiral auxiliaries or asymmetric catalysis. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states to guide experimental conditions .
- Hydrochloride Salt Formation : Monitor pH and solvent polarity during salt formation to avoid racemization. Use crystallography (X-ray or NMR) to confirm salt stability .
- Prop-2-en-1-yl Group Stability : Avoid harsh conditions (e.g., high heat or strong acids) to preserve the allyl group’s integrity.
Q. How can researchers validate the stereochemical purity of this compound?
- Methodological Answer : Combine analytical techniques:
- Chiral HPLC : Use a polysaccharide-based column with a polar organic mobile phase to resolve enantiomers.
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to confirm absolute configuration .
- X-ray Crystallography : Resolve the crystal structure to validate the (2R,4R,6R) configuration and salt formation .
Q. What are the standard protocols for characterizing its hydrochloride salt form?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity.
- Solid-State NMR : Analyze chloride ion coordination and hydrogen-bonding networks.
- Solubility Profiling : Test in aqueous buffers (pH 1–7) to assess bioavailability and formulation potential .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model competing pathways (e.g., SN2 vs. SN1 mechanisms). Compare activation energies to identify dominant routes .
- Kinetic Isotope Effects (KIE) : Experimentally validate computational predictions by measuring isotopic substitution effects on reaction rates.
- Machine Learning : Train models on existing reaction data to predict optimal conditions, reducing trial-and-error experimentation .
Q. What strategies address discrepancies in stereochemical outcomes during scale-up?
- Methodological Answer :
- In Situ Monitoring : Use Raman spectroscopy to track enantiomeric excess during crystallization.
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, stirring rate) affecting stereoselectivity.
- Crystallization Engineering : Adjust supersaturation levels to favor the desired diastereomer .
Q. How does the hydrochloride salt influence the compound’s reactivity in downstream applications?
- Methodological Answer :
- Acid-Base Studies : Measure pKa shifts in the presence of chloride ions to assess protonation states.
- Catalytic Screening : Test salt stability under coupling reactions (e.g., amide bond formation) using HOBt/DIC or other activating agents.
- Stability Under Oxidative Conditions : Use accelerated aging studies (40°C/75% RH) to evaluate degradation pathways .
Q. What advanced techniques analyze the compound’s stability under varying thermal and photolytic conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and monitor degradation via LC-MS.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions under humidity stress.
- Isothermal Calorimetry (ITC) : Quantify heat flow during decomposition to model shelf-life .
Data Contradiction Analysis
Q. How to reconcile conflicting data on the compound’s solubility in polar aprotic solvents?
- Methodological Answer :
- Solvent Polymorphism Screening : Test solubility in DMSO, DMF, and acetonitrile at multiple temperatures.
- Molecular Dynamics (MD) Simulations : Model solvent-solute interactions to explain discrepancies.
- Ion-Pairing Studies : Use conductivity measurements to assess chloride ion dissociation, which affects solubility .
Q. What experimental frameworks resolve inconsistencies in reported enantiomeric excess (ee) values?
- Methodological Answer :
- Interlaboratory Calibration : Standardize HPLC methods using a certified reference material.
- Cross-Validation with Multiple Techniques : Compare results from chiral HPLC, VCD, and NMR (e.g., Mosher ester analysis).
- Error Analysis : Quantify instrumental and human error contributions using statistical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
